Product packaging for Iso-Butyl-2-Methylbutyrate(Cat. No.:CAS No. 2445-67-2)

Iso-Butyl-2-Methylbutyrate

Cat. No.: B1582654
CAS No.: 2445-67-2
M. Wt: 158.24 g/mol
InChI Key: NWZQCEQAPBRMFX-UHFFFAOYSA-N
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Description

Significance in Chemical and Biological Research

The importance of Iso-Butyl-2-Methylbutyrate in scientific research is multifaceted, spanning its natural origins, its role in sensory science, and its involvement in metabolic processes.

Role as a Natural Product Constituent

This compound has been identified as a natural volatile organic compound in a variety of plants. It is a documented constituent of papaya (Carica papaya) and myrtle (Myrtus communis). nih.gov Its presence has also been noted in Roman chamomile (Chamaemelum nobile) essential oil, where it is considered one of the major constituents. researchgate.net The biosynthesis of branched-chain esters like this compound in fruits is an active area of research. These esters are not typically derived from pre-existing sources but are largely the product of de novo precursor biosynthesis during the ripening process. acs.org

The biosynthetic pathway for such branched-chain esters originates from the metabolism of branched-chain amino acids, specifically leucine, isoleucine, and valine. frontiersin.orgresearchgate.net These amino acids undergo deamination by branched-chain aminotransferases to form branched-chain α-ketoacids. acs.orgfrontiersin.orgresearchgate.net Subsequent enzymatic reactions, including decarboxylation and reduction, lead to the formation of branched-chain acyl-CoAs, which are the direct precursors to the corresponding esters. frontiersin.org The condensation of an alcohol with these branched-chain acyl-CoAs, a reaction catalyzed by alcohol acyltransferases, results in the formation of the final ester product. frontiersin.org

Importance in Flavor and Aroma Science

In the realm of flavor and aroma science, esters are a pivotal class of compounds, and this compound is no exception. It is characterized by a fruity, and sometimes described as an apple-like, odor. acs.org This distinct aromatic profile has led to its extensive use as a flavoring agent in the food and beverage industry and as a fragrance component in perfumery and personal care products. acs.orgnih.gov

The sensory importance of a volatile compound is determined by its concentration and its odor detection threshold by the human nose. pfigueiredo.org The analysis of food and beverage aromas, including the identification of compounds like this compound, is crucial for understanding and replicating characteristic flavor profiles. wikipedia.org For instance, in fermented beverages like papaya wine, esters are among the most abundant volatile compounds and are largely responsible for the fruity aroma. researchgate.net The study of such compounds helps in controlling and optimizing the fermentation process to achieve a desired flavor profile. researchgate.net

Relevance in Biochemical and Metabolic Studies

The study of this compound and other branched-chain esters provides insights into the metabolic pathways of branched-chain amino acids in various organisms. nih.gov In plants, the production of these esters is closely linked to the catabolism of leucine, isoleucine, and valine. frontiersin.org Research using stable isotope labeling has helped to elucidate these pathways, showing that the carbon skeletons of the esters are derived from these amino acids. acs.org

Historical Perspective of Research on this compound

The history of research on this compound is intrinsically linked to the development of analytical techniques for identifying volatile compounds.

Early Identification and Characterization Studies

The identification of specific volatile compounds like this compound became possible with the advent of modern analytical chemistry. While the exact first identification of this compound is not prominently documented in historical records, its characterization would have relied on the separation and identification techniques that emerged in the mid-20th century. The CAS Registry Number for this compound is 2445-67-2. nih.gov

Evolution of Research Methodologies

The analysis of volatile flavor and aroma compounds has evolved significantly over time. Early methods were often limited to distillation and wet chemistry, which provided only a rudimentary understanding of the complex mixtures of volatiles in natural products.

The invention of gas chromatography (GC) in 1952 by Martin and James was a revolutionary step. researchgate.net GC allowed for the efficient separation of complex mixtures of volatile compounds based on their physical and chemical properties. researchgate.net This technique became, and remains, a cornerstone of flavor and aroma analysis. researchgate.netchromatographytoday.com

A further major advancement was the coupling of gas chromatography with mass spectrometry (GC-MS) in the 1950s. acs.org This powerful combination allowed for not only the separation of volatile compounds but also their definitive identification based on their mass spectra. acs.org GC-MS is now considered a "gold standard" for the identification of unknown substances in a sample. wikipedia.org

In parallel, techniques for sample preparation and introduction into the GC system have also evolved. Solid-phase microextraction (SPME) , developed in the 1990s, provided a rapid and solvent-free method for extracting and concentrating volatile compounds from a sample, further enhancing the sensitivity of GC and GC-MS analyses. frontiersin.orgfrontiersin.org Another important development was gas chromatography-olfactometry (GC-O) , which combines the separation power of GC with the human nose as a detector. pfigueiredo.orgchromatographytoday.com This technique is invaluable for determining which of the many volatile compounds in a sample are actually responsible for its characteristic aroma. pfigueiredo.orgchromatographytoday.com The evolution of these methodologies has been crucial for the detailed study of flavor and aroma compounds like this compound. nih.gov

Scope and Objectives of the Research Outline

A comprehensive research investigation into this compound would be structured to deepen the understanding of its chemical nature, synthesis, and potential applications. The scope of such research would be confined to the chemical and biotechnological aspects of the compound, with the following objectives:

Objective 1: Synthesis and Optimization

To investigate and compare different chemical synthesis routes, such as Fischer-Speier esterification, focusing on reaction kinetics, catalyst efficiency, and yield optimization.

To explore and develop novel biotechnological production methods using microbial fermentation, identifying suitable microorganisms and optimizing fermentation conditions for sustainable and efficient synthesis.

Objective 2: Advanced Analytical Characterization

To perform a detailed structural elucidation using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and high-resolution Mass Spectrometry (MS).

To develop and validate robust chromatographic methods, such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound in complex matrices like food and fragrance samples. This includes the determination of Kovats retention indices on various stationary phases. nih.gov

Objective 3: Investigation of Natural Occurrence

To identify and quantify the presence of this compound in a wider range of natural sources, particularly in under-investigated fruits, vegetables, and fermented products.

To study the biosynthetic pathways leading to the formation of this compound in these natural sources.

Objective 4: Exploration of Physicochemical Properties and Applications

To conduct a thorough analysis of its physicochemical properties, including vapor pressure and solubility in different solvent systems, to support its application in flavor and fragrance formulations.

To evaluate its performance and stability as a flavor and fragrance ingredient in various consumer product prototypes, focusing on sensory panel evaluations and longevity studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B1582654 Iso-Butyl-2-Methylbutyrate CAS No. 2445-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-8(4)9(10)11-6-7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZQCEQAPBRMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862945
Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-67-2
Record name Isobutyl 2-methylbutyrate
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Record name Isobutyl 2-methylbutyrate
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Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
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Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
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Record name Isobutyl 2-methylbutyrate
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Record name ISOBUTYL 2-METHYLBUTYRATE
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Biosynthesis and Metabolic Pathways of Iso Butyl 2 Methylbutyrate

Precursor Metabolism and Substrate Availability

The biosynthesis of iso-butyl-2-methylbutyrate is contingent upon the cellular pools of its precursors: isobutanol and 2-methylbutanoyl-CoA. The availability of these substrates is directly regulated by the metabolic flux through specific amino acid catabolic pathways. The branched-chain amino acids—isoleucine, valine, and leucine—serve as the primary sources for the branched-chain acyl-CoAs and alcohols required for the synthesis of this and related esters.

The catabolism of branched-chain amino acids (BCAAs) is a critical source of precursors for a variety of volatile esters that contribute to the aroma and flavor profiles of many natural products. These pathways, often referred to as Ehrlich pathways in yeast, involve an initial transamination step to form an α-keto acid, followed by decarboxylation to an aldehyde, which can then be reduced to an alcohol or oxidized to a carboxylic acid.

The catabolism of L-isoleucine is the direct pathway for the production of the 2-methylbutanoate moiety of this compound. The process begins with the transamination of L-isoleucine to (S)-α-keto-β-methylvalerate. This intermediate is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA. This acyl-CoA molecule can then be utilized by specific enzymes for ester synthesis. The conversion of L-isoleucine to (S)-2-methylbutanoic acid has been identified in various microorganisms. researchgate.net In some anaerobic bacteria, the reverse reaction, the synthesis of isoleucine from 2-methylbutyrate (B1264701), has also been observed, highlighting the direct metabolic link between these compounds. nih.govnih.gov

The amino acid L-valine is the precursor for both the "iso-butyl" alcohol part of the target molecule and the related 2-methylpropanoate (B1197409) (isobutyrate) esters. The catabolism of valine starts with its transamination to α-ketoisovalerate. wikipedia.org This α-keto acid is a key branch point. It can be oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase complex to form isobutyryl-CoA, the precursor for 2-methylpropanoate esters. wikipedia.org

Alternatively, α-ketoisovalerate can be decarboxylated to isobutyraldehyde (B47883). This aldehyde is then reduced by an alcohol dehydrogenase to produce isobutanol, the alcohol component of this compound. Valine and its metabolites have been shown to play a significant role in lipid metabolism, including enhancing the synthesis of triglycerides in intestinal epithelial cells. nih.gov

Table 1: Branched-Chain Amino Acid Precursors and Corresponding Ester Moieties

Amino Acid Precursor Corresponding α-Keto Acid Resulting Acyl-CoA Ester Moiety
L-Isoleucine α-keto-β-methylvalerate 2-Methylbutanoyl-CoA 2-Methylbutanoate
L-Valine α-ketoisovalerate Isobutyryl-CoA 2-Methylpropanoate
L-Leucine α-ketoisocaproate Isovaleryl-CoA 3-Methylbutanoate

Alpha-keto acids are central intermediates in the biosynthesis of branched-chain esters. α-keto-β-methylvalerate (from isoleucine) and α-ketoisovalerate (from valine) are formed via transamination and represent the commitment step for these amino acids into pathways for either energy production or the synthesis of flavor compounds. wikipedia.orgwisc.edu These molecules are substrates for branched-chain α-keto acid dehydrogenase complexes, which convert them into their respective acyl-CoA derivatives (2-methylbutanoyl-CoA and isobutyryl-CoA). These acyl-CoAs are high-energy molecules that serve as the acyl donors in the subsequent esterification reaction. The formation of these α-keto esters is a subject of significant interest in organic synthesis. nih.govnih.govresearchgate.netnih.gov

The final step in the biosynthesis of this compound is the enzymatic condensation of an alcohol with an acyl-CoA. This reaction is a fundamental aspect of lipid and fatty acid metabolism. wikipedia.org While fatty acid synthesis typically involves the creation of long-chain fatty acids from acetyl-CoA, the enzymatic machinery for creating ester bonds is more broadly applicable. wikipedia.orgcreative-proteomics.com

Role of Pyruvate (B1213749) and Acetyl-CoA in Precursor Synthesis

The biosynthesis of the core components of this compound, namely isobutanol and 2-methylbutyryl-CoA, is fundamentally linked to central carbon metabolism, where pyruvate and acetyl-CoA serve as critical building blocks.

Acetyl-Coenzyme A (Acetyl-CoA) is a key metabolic intermediate for the production of numerous biochemicals. nih.gov In aerobic conditions, it is primarily synthesized from pyruvate by the enzyme pyruvate dehydrogenase. nih.gov Under anaerobic conditions, pyruvate formate (B1220265) lyase is the major enzyme for its formation. nih.gov Metabolic engineering strategies often focus on increasing the carbon flux towards acetyl-CoA to enhance the production of its downstream products. nih.gov For the synthesis of branched-chain esters like this compound, acetyl-CoA serves as a primer for the pathways that build the carbon backbones of the necessary precursors. For instance, the biosynthesis of 2-methylbutyric acid, a precursor for the acid moiety of the final ester, is derived from the isoleucine metabolic pathway, which utilizes acetyl-CoA.

Pyruvate is another central precursor. It stands at the crossroads of glycolysis and numerous biosynthetic pathways. In the context of this compound synthesis, pyruvate is essential for producing both the isobutanol and the 2-methylbutyrate moieties. Isobutanol is synthesized from two molecules of pyruvate via the valine biosynthesis pathway in microorganisms like E. coli. nih.gov Similarly, the pathway to 2-methylbutyrate, via isoleucine biosynthesis, also involves pyruvate. nih.gov Therefore, enhancing the availability of pyruvate is a crucial step in improving the yield of the final ester product. nih.gov Avoiding pyruvate decarboxylation during acetyl-CoA formation is a strategy used to improve the theoretical maximum carbon yield in biosynthetic pathways. nih.gov

Enzymatic Mechanisms of Formation

The final step in the formation of this compound is an esterification reaction. This condensation can be catalyzed by several types of enzymes, each with distinct mechanisms and substrate specificities.

Alcohol Acyl Transferases (AATases) in Ester Biosynthesis

Alcohol acyltransferases (AATs) are a key class of enzymes responsible for the biosynthesis of volatile esters in many organisms, including fruits and yeast. nih.govnih.gov These enzymes catalyze the condensation of an alcohol with an acyl-CoA molecule to form an ester and coenzyme A. nih.govresearchgate.net AATs are known for their ability to utilize a broad range of substrates, which leads to the diverse array of esters found in nature. nih.gov The availability of specific alcohol and acyl-CoA precursors, combined with the substrate specificity of the AATs present, determines the final ester profile of an organism. nih.gov

Specificity and Activity of AATases (e.g., ATF2 gene in yeast)

In the yeast Saccharomyces cerevisiae, two primary genes, ATF1 and ATF2, encode for alcohol acetyltransferases that are crucial for flavor and aroma development during fermentation. nih.govresearchgate.net These enzymes are responsible for producing a wide variety of volatile acetate (B1210297) esters, such as isoamyl acetate and isobutyl acetate, by combining acetyl-CoA with various alcohols. nih.govresearchgate.net

Enzyme/GeneOrganismFunctionKey Substrates
Atf2p (ATF2 gene) Saccharomyces cerevisiaeAlcohol AcetyltransferaseAcetyl-CoA, various alcohols (e.g., isoamyl alcohol, isobutanol)
Atf1p (ATF1 gene) Saccharomyces cerevisiaeMajor Alcohol AcetyltransferaseAcetyl-CoA, various alcohols
Lipases Various (e.g., Candida antarctica)Esterification via hydrolysis/condensationAlcohols and Carboxylic Acids

Lipase-Mediated Esterification

Lipases are versatile enzymes that can catalyze esterification reactions, typically by joining a carboxylic acid and an alcohol. researchgate.netnih.gov Unlike AATases, which use activated acyl-CoA molecules, lipases directly use free carboxylic acids (like 2-methylbutyric acid) and alcohols (like isobutanol). nih.gov This mechanism is particularly useful in biocatalytic applications for producing flavor esters. Immobilized lipases, such as those from Candida antarctica or Thermomyces lanuginosus, have been successfully used for the enantioselective esterification of (R,S)-2-methylbutyric acid. nih.gov Lipase-mediated synthesis is a common method in the bio-flavor industry and can be performed in vitro or by supplementing microbial fermentations with exogenous lipases. researchgate.netnih.gov

Multi-enzyme Systems in Complex Biosynthetic Routes

The de novo biosynthesis of this compound within a single microorganism is a prime example of a complex biosynthetic route requiring a multi-enzyme system. Such a system necessitates the functional expression of several metabolic pathways. First, enzymes are required to channel central metabolites like pyruvate and acetyl-CoA into the precursor pathways. nih.gov Second, a complete set of enzymes for the synthesis of isobutanol (e.g., from the valine pathway) must be active. nih.gov Third, the enzymatic machinery for producing 2-methylbutyric acid (e.g., from the isoleucine pathway) is also required. nih.gov Finally, an ester-forming enzyme, such as an alcohol acyltransferase, is needed to catalyze the ultimate condensation of isobutanol and an activated form of 2-methylbutyric acid (2-methylbutyryl-CoA). nih.gov The successful engineering of a microbe to produce this ester relies on the coordinated action of this entire multi-enzyme cascade.

Microbial Biosynthesis and Biotransformation

Microorganisms, particularly genetically engineered strains of E. coli and Saccharomyces cerevisiae, are increasingly used as cell factories for the production of valuable chemicals like flavor esters. nih.gov

Microbial biosynthesis involves engineering a microbe with all the necessary enzymatic pathways to produce a target molecule, such as this compound, from a simple carbon source like glucose. This involves introducing genes that encode the enzymes for the precursor pathways (isobutanol and 2-methylbutyric acid) and the final esterification step. researchgate.netnih.gov For example, engineered Clostridium species have been developed for the production of butyl butyrate (B1204436), a related ester, by expressing AATs that convert internally produced butanol and butyryl-CoA into the final product. researchgate.net

Biotransformation is an alternative approach where the microorganism is supplied with an externally added precursor that is structurally similar to the final product. The microbe then uses one or more of its native or engineered enzymes to convert this precursor into the desired compound. For the production of this compound, this could involve providing isobutanol or 2-methylbutyric acid to a culture of yeast or bacteria that possesses a suitable AATase or lipase (B570770), which then performs the final esterification step.

Yeast (Saccharomyces cerevisiae) as a Producer of this compound

Saccharomyces cerevisiae, a pivotal yeast in industrial fermentation, is well-known for its production of a wide array of flavor-active esters. The biosynthesis of esters in this yeast is primarily catalyzed by a family of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the condensation of an alcohol with an acyl-CoA. frontiersin.orgtandfonline.com

The principal AATs in S. cerevisiae responsible for the formation of acetate esters are encoded by the genes ATF1 and ATF2, which produce the enzymes Alcohol Acetyltransferase I (Atf1p) and Alcohol Acetyltransferase II (Atf2p) respectively. nih.govresearchgate.net While their primary substrates are acetyl-CoA and various alcohols, leading to compounds like ethyl acetate and isoamyl acetate, these enzymes can exhibit broader substrate specificity. nih.govacs.org

The production of this compound in S. cerevisiae would require the availability of its precursors: isobutanol and 2-methylbutyryl-CoA. Isobutanol can be naturally produced in yeast as a fusel alcohol derived from the catabolism of the branched-chain amino acid valine via the Ehrlich pathway. nih.govnih.gov This pathway involves the transamination of valine to α-ketoisovalerate, followed by its decarboxylation to isobutyraldehyde and subsequent reduction to isobutanol. The precursor for 2-methylbutyryl-CoA is the amino acid isoleucine.

The final step in the formation of this compound would be the esterification of isobutanol with 2-methylbutyryl-CoA, a reaction that could be catalyzed by one of the yeast's AATs. The efficiency of this synthesis is dependent on the intracellular concentrations of the precursor molecules and the specific activity and substrate preference of the available AATs. tandfonline.com

Lactic Acid Bacteria (LAB) in Bio-flavor Production

Lactic acid bacteria (LAB) are a diverse group of microorganisms extensively used in the food industry for fermentation, contributing significantly to the flavor and texture of products such as cheese, yogurt, and sourdough. While LAB are proficient producers of a variety of flavor compounds including diacetyl, acetaldehyde, and organic acids, their role in the production of complex esters like this compound is not as well-documented.

Some species of LAB, such as Lactobacillus brevis, have been shown to be capable of producing 2-butanol (B46777) through the consumption of meso-2,3-butanediol. nih.govnih.gov This indicates that some LAB possess the enzymatic machinery to modify alcohols. However, the direct biosynthesis of this compound by LAB has not been extensively reported in scientific literature. The potential for LAB to produce this ester would depend on the presence of pathways for the synthesis of both isobutanol and 2-methylbutyric acid, as well as an appropriate esterifying enzyme.

Engineered Microbial Systems for Enhanced Production

To overcome the limitations of natural microbial production, metabolic engineering has been employed to develop robust microbial cell factories for the targeted synthesis of valuable chemicals, including esters. Escherichia coli is a common host for such engineering due to its well-characterized genetics and rapid growth. nih.gov

A significant challenge in engineering microbes for the production of complex molecules like esters is balancing the metabolic fluxes of the converging biosynthetic pathways for the precursor alcohol and acyl-CoA. nih.govnih.gov To address this, a strategy of compartmentalization has been developed, where the metabolic pathway is divided between two different specialist E. coli strains, which are then grown together in a co-culture. nih.govbiorxiv.org

In the context of producing a compound similar to this compound, such as isobutyl butyrate, a synthetic E. coli coculture was engineered. nih.gov One specialist strain was engineered to produce the alcohol precursor (isobutanol) from one sugar source (e.g., glucose), while the second specialist strain was engineered to produce the acyl-CoA precursor (butyryl-CoA) from another sugar source (e.g., xylose). This division of labor allows for the modularization of the pathways and can lead to improved production titers and selectivity by reducing the formation of unwanted byproducts. nih.govbiorxiv.org This approach highlights a promising strategy for the enhanced production of this compound by designing specialist strains for isobutanol and 2-methylbutyryl-CoA synthesis.

Plant Biosynthesis and Regulation

Plants are a rich source of a diverse array of volatile organic compounds, including esters, which play crucial roles in attracting pollinators, seed dispersers, and defending against herbivores. The biosynthesis of these compounds is tightly regulated and often tissue-specific.

Formation in Fruits (e.g., Apple, Banana)

The characteristic aromas of many fruits are largely due to a complex mixture of volatile esters. In fruits like apples (Malus × domestica) and bananas (Musa spp.), branched-chain esters are significant contributors to their flavor profiles. nih.govacs.org The biosynthesis of these esters is intricately linked to the metabolism of branched-chain amino acids (BCAAs) – isoleucine, leucine, and valine. biorxiv.orgresearchgate.net

Research has shown that the precursors for these esters are largely derived from de novo synthesis during fruit ripening, rather than from the degradation of existing proteins. acs.orgresearchgate.net In apples, the formation of esters containing 2-methylbutyl and 2-methylbutanoate moieties is directly linked to the metabolism of isoleucine. cabidigitallibrary.orgdntb.gov.ua An important discovery in apple fruit is the role of the citramalate (B1227619) synthase pathway in producing a pool of α-keto-β-methylvalerate, a key precursor for 2-methylbutyl and 2-methylbutanoate ester production. biorxiv.orgnih.gov This pathway allows the fruit to bypass the feedback inhibition of threonine deaminase by isoleucine, ensuring a steady supply of precursors for ester synthesis. nih.gov

Similarly, in bananas, the production of branched-chain esters is associated with an increase in the free BCAA pool in the pulp during ripening. researchgate.net The final step in the formation of this compound in these fruits would involve the esterification of isobutanol (derived from valine) with 2-methylbutyryl-CoA (derived from isoleucine) by an alcohol acyltransferase (AAT) enzyme.

Biosynthesis in Essential Oil-Producing Plants (e.g., Heracleum persicum, Roman Chamomile)

Essential oils from various plants are valued for their aromatic properties and are often rich in esters.

Heracleum persicum , commonly known as Persian hogweed, produces an essential oil from its seeds that contains a significant amount of aliphatic esters. mdpi.comnih.gov While the specific biosynthetic pathway of each ester has not been fully elucidated, the presence of various hexyl and octyl esters suggests active ester biosynthesis. nih.govcambridge.org The formation of these esters is presumed to follow the general pathway of ester biosynthesis in plants, involving the activation of a carboxylic acid to its CoA-ester followed by condensation with an alcohol, catalyzed by an AAT.

Roman Chamomile (Chamaemelum nobile) is another plant whose essential oil is characterized by a high concentration of esters, particularly esters of angelic and tiglic acid. mdpi.comusamvcluj.ro The volatile profile of Roman chamomile is dominated by esters, in contrast to German chamomile which is rich in terpenoids. researchgate.netresearchgate.net The biosynthesis of the diverse range of esters found in Roman chamomile, including various angelates and butyrates, points to a sophisticated and active ester biosynthesis system. The specific enzymes and regulatory mechanisms controlling the production of this compound and other esters in these plants are areas of ongoing research.

Table 1: Key Enzymes in this compound and Related Ester Biosynthesis

Enzyme Organism(s) Role
Alcohol Acyltransferase (AAT) Saccharomyces cerevisiae, Plants (general) Catalyzes the final esterification step.
Atf1p, Atf2p Saccharomyces cerevisiae Key AATs for acetate ester formation. nih.govresearchgate.net
Citramalate Synthase Apple (Malus × domestica) Bypasses feedback inhibition to produce isoleucine precursors for branched-chain esters. biorxiv.orgnih.gov
Branched-chain Aminotransferase (BCAT) Plants (general) Involved in the metabolism of branched-chain amino acids, the precursors to branched-chain esters. cabidigitallibrary.org
Pyruvate Decarboxylase (PDC) Plants (general) Involved in the conversion of α-keto acids to aldehydes in the BCAA catabolic pathway. cabidigitallibrary.org
Threonine Deaminase (TD) Plants (general) The first enzyme in the isoleucine biosynthetic pathway. cabidigitallibrary.orgnih.gov

Table 2: Occurrence of this compound and Related Esters in Essential Oils

Plant Species Compound Concentration Range (%) Reference
Heracleum persicum Isopropyl 2-methylbutyrate up to 2.25 mdpi.com
Heracleum persicum Hexyl-2-methylbutyrate 4.81 - 8.64 mdpi.com
Roman Chamomile (Chamaemelum nobile) Isobutyl angelate 13.0 mdpi.com
Roman Chamomile (Chamaemelum nobile) 3-Methyl pentyl angelate 15.2 - 20.8 mdpi.com

Influence of Environmental Factors on Biosynthesis in Plants

The biosynthesis of plant secondary metabolites, including esters like this compound, is significantly influenced by a variety of environmental factors. These factors can alter the metabolic pathways of the plant, leading to either an increase or decrease in the accumulation of specific compounds as part of the plant's defense and adaptation mechanisms. nih.govmdpi.comnih.gov Key abiotic stresses such as light, temperature, and water availability play a crucial role.

Light is an indispensable factor, with its intensity, duration (photoperiod), and quality (wavelength) affecting metabolic processes. nih.gov For instance, exposure to full sunlight has been shown to increase the content of certain triterpenes and phenolic compounds in Centella asiatica compared to plants grown in shaded conditions. nih.gov High light intensity can also activate higher antioxidant capacity in plants and has been observed to increase the content of monomeric anthocyanins. nih.gov

Temperature is another critical variable. Both high and low temperatures can induce stress responses that modulate secondary metabolite production. nih.govnih.gov In lettuce, long-term high-temperature exposure facilitates the accumulation of gibberellin. nih.gov Conversely, low-temperature stress in Brassica oleracea is associated with an increased content of glucosinolates, which is hypothesized to be part of its protective mechanism against chilling and freezing. nih.gov

Water availability, particularly drought stress, is a significant influencer of plant biochemistry. nih.govmdpi.com Under drought conditions, plants often accumulate abscisic acid (ABA), a key hormone in stress response. nih.gov However, the effect on other compounds can vary; long-term drought has been shown to cause significant reductions in various phenolic acids in many maize lines. nih.gov

The following table summarizes the reported effects of various environmental factors on the biosynthesis of different classes of plant secondary metabolites.

Environmental FactorPlant Species/GroupAffected Metabolite ClassObserved Effect
Light Intensity Brassica rapa (Pak Choi)GlucosinolatesIncrease nih.gov
High Temperature Brassica rapa (Pak Choi)GlucosinolatesIncrease nih.gov
Drought Stress Catharanthus roseusAlkaloidsIncrease nih.gov
Drought Stress Maize (various inbred lines)Phenolic AcidsDecrease nih.gov
Salinity Stress Catharanthus roseusAlkaloidsIncrease nih.gov
Salinity Stress Chinese CabbagePhenolic CompoundsDecrease nih.gov

Degradation and Turnover Pathways

Chemical and Enzymatic Instability in Food Matrices (e.g., Beer Aging)

Esters are significant contributors to the flavor profile of fermented beverages like beer, but their concentrations can change over time, leading to flavor instability. This compound and its isomers, such as 2-methylbutyl isobutyrate, are known to be unstable during beer storage. researchgate.net The decline in the concentration of these esters is a key factor in the chemical instability of hoppy ales. researchgate.net

Studies on commercial ales have demonstrated a remarkable decrease in the concentration of 2-methylbutyl isobutyrate during aging. researchgate.net This degradation occurs at both ambient and refrigerated temperatures. For example, after 24 weeks of storage at 20°C, tested ales lost an average of 80% of their initial concentration of this ester. researchgate.net Even at a more ideal storage temperature of 4°C, the average reduction was still significant at 60%. researchgate.net

This degradation is driven by both chemical and enzymatic reactions. researchgate.net The fact that pasteurized ales show a lower rate of ester reduction indicates that enzymatic activity, likely from residual yeast enzymes, plays a role in the degradation process in unpasteurized products. researchgate.net Chemical reactions, such as hydrolysis, also contribute to the loss of these flavor-active compounds over the beer's shelf life. researchgate.net

The table below illustrates the average reduction of 2-methylbutyl isobutyrate in ales under different storage conditions.

Storage TimeStorage TemperatureAverage Reduction
24 weeks20°C80% researchgate.net
24 weeks4°C60% researchgate.net

Microbial Degradation of Related Branched-Chain Compounds (e.g., Isobutyrate)

While direct microbial degradation pathways for this compound are not extensively detailed, the metabolism of its constituent parts, particularly the branched-chain fatty acid isobutyrate, has been studied in various microorganisms. Isobutyrate is an important intermediate in the anaerobic degradation of amino acids like valine. uni-konstanz.deoup.com

Under anaerobic conditions, isobutyrate can be degraded by microbial consortia. In methanogenic environments, isobutyrate is often first isomerized to n-butyrate, which is then degraded via β-oxidation to acetate and hydrogen, with the hydrogen being consumed by hydrogenotrophic methanogens. oup.com Some strictly anaerobic bacteria can convert isobutyrate to butyrate through the rearrangement of the carbon skeleton. nih.gov

Sulfate-reducing bacteria (SRB) can also degrade isobutyrate, coupling its oxidation to the reduction of sulfate. oup.comoup.com For example, Desulfococcus multivorans, a marine sulfate-reducing bacterium, can oxidize isobutyrate completely to CO2. uni-konstanz.deuni-konstanz.de In this bacterium, the degradation pathway involves the activation of isobutyrate to its coenzyme A (CoA) derivative, followed by oxidation to propionyl-CoA via methylmalonate semialdehyde. uni-konstanz.deuni-konstanz.de The propionyl-CoA is then further converted to acetyl-CoA. uni-konstanz.de SRB are often able to outcompete methanogenic consortia for common substrates like acetate and hydrogen due to more favorable growth kinetics. oup.com

The aerobic degradation of branched-chain compounds shares intermediates with the metabolism of substances like the fuel oxygenate methyl tert-butyl ether (MTBE) and the alkene 2-methylpropene (isobutylene). asm.orgnih.gov The bacterium Mycobacterium sp. strain ELW1 can utilize 2-methylpropene as its sole source of carbon and energy. asm.orgnih.gov

The proposed metabolic pathway in this bacterium involves the following steps:

Oxidation: 2-methylpropene is oxidized by a monooxygenase to form 1,2-epoxy-2-methylpropane. nih.govresearchgate.net

Hydrolysis: The epoxide is hydrolyzed to 2-methyl-1,2-propanediol. asm.orgnih.gov

Further Oxidation: This diol is then oxidized to 2-hydroxyisobutyrate (B1230538). asm.orgnih.gov

2-hydroxyisobutyrate is a key intermediate in these pathways. asm.orgfrontiersin.org Its further degradation is a critical step in the complete metabolism of these branched-chain compounds.

The metabolism of 2-hydroxyisobutyrate in many aerobic and some anaerobic bacteria involves a crucial carbon skeleton rearrangement step catalyzed by a cobalamin (vitamin B12)-dependent mutase. asm.orgnih.govnih.gov Specifically, isobutyryl-CoA mutase (ICM) is a cobalamin-containing enzyme that plays a central role. nih.govresearchgate.net

In bacteria that degrade compounds containing a tert-butyl group, growth is often strictly dependent on the presence of cobalt, which is a key component of cobalamin. asm.orgnih.govnih.gov The mutase transforms 2-hydroxyisobutyrate (after its activation to 2-hydroxyisobutyryl-CoA) into 3-hydroxybutyrate. nih.govnih.gov This isomerization allows the branched-chain intermediate to be converted into a straight-chain compound that can readily enter central metabolic pathways like β-oxidation. nih.govresearchgate.net This novel cobalamin-dependent mutase pathway is essential for the productive degradation of these branched structures. nih.govresearchgate.net

Metabolism of Branched-Chain Fatty Acids by Gut Microbiota

The human gut microbiota plays a crucial role in the metabolism of various dietary components, including branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The microbial breakdown of these amino acids leads to the formation of branched-chain fatty acids (BCFAs), which are important metabolic products within the gut environment.

The formation of 2-methylbutyrate by gut microbiota is of particular relevance to the biosynthesis of this compound. While the gut microbiota is a confirmed source of the 2-methylbutyrate precursor, the subsequent esterification to this compound within the gut environment is a subject of ongoing research. The presence of various microbial enzymes capable of esterification suggests the potential for such reactions to occur.

The production of BCFAs by the gut microbiota is influenced by dietary intake of proteins rich in BCAAs. These fatty acids can be absorbed by the host and may have systemic effects. While isobutyrate, derived from valine, can serve as an energy source for intestinal epithelial cells, other BCFAs like 2-methylbutyrate and isovalerate are less readily absorbed by these cells mdpi.com.

The table below summarizes the key branched-chain amino acids and their corresponding branched-chain fatty acid metabolites produced by gut microbiota.

Branched-Chain Amino AcidBranched-Chain Fatty Acid Metabolite
LeucineIsovalerate
Isoleucine2-Methylbutyrate
ValineIsobutyrate

Presence in Fruits and Horticultural Products

This compound is a notable volatile compound in several fruit species, contributing to their complex aromatic bouquets.

While a wide array of esters are responsible for the characteristic aroma of apples, the specific concentration of this compound can differ among cultivars. Research into the volatile profiles of various apple varieties has revealed the presence of numerous esters, with some studies highlighting related compounds such as ethyl 2-methylbutyrate and hexyl 2-methylbutyrate as significant contributors to the aroma of cultivars like 'Fuji', 'Golden Reinders', and 'Honeycrisp' mdpi.comnih.govnih.gov.

In a comparative analysis of ancient Chinese apple cultivars, 'Binzi' and 'Xiangguo', ethyl 2-methylbutyrate was identified as a key compound contributing to their typical apple flavor. While direct quantitative data for this compound in these specific cultivars is not extensively detailed in the available literature, the prominence of structurally similar esters underscores the importance of this class of compounds to apple aroma mdpi.comnih.gov.

Table 1: Notable Ester Contributions to the Aroma of Various Apple Cultivars

CultivarNotable Related Ester(s)Reference
FujiEthyl 2-methylbutyrate, Hexyl 2-methylbutyrate mdpi.comnih.gov
Golden ReindersEthyl 2-methylbutanoate, Hexyl 2-methylbutanoate nih.govresearchgate.net
HoneycrispHexyl 2-methylbutyrate mdpi.com
BinziEthyl 2-methylbutyrate mdpi.comnih.gov
XiangguoEthyl 2-methylbutyrate mdpi.comnih.gov

Note: This table highlights significant related esters found in these apple cultivars, as specific quantitative data for this compound is limited in the reviewed literature.

The concentration of esters, including this compound, in apples is highly dependent on the cultivar and the stage of maturity. Generally, the production of esters increases significantly as the fruit ripens, contributing to a more intense and complex aroma profile in mature apples compared to unripe ones nih.govnih.gov. This biochemical process is a key aspect of fruit development and is influenced by genetic and environmental factors. The transition from a profile dominated by aldehydes in immature fruit to one rich in esters in ripe fruit is a well-documented phenomenon in pomology nih.gov.

Identification in Essential Oils and Plant Extracts

This compound has also been identified as a constituent of the essential oils of certain aromatic plants.

Roman Chamomile (Anthemis nobilis) essential oil is known for its sweet, fruity, and herbaceous aroma. While the primary constituents are typically esters of angelic acid, such as isobutyl angelate, analyses of its chemical composition have also reported the presence of other esters researchgate.netcherylsherbs.combohrium.com. Some studies have identified isobutyl isobutyrate, a structurally related compound, in varying concentrations researchgate.net. The specific percentage of this compound can differ based on the geographical origin, distillation process, and specific chemotype of the plant.

Table 2: Reported Ester Constituents in Roman Chamomile (Anthemis nobilis) Essential Oil

CompoundReported Percentage (%)Reference
Isobutyl angelateup to 37.4% cherylsherbs.com
Isobutyl isobutyrate5.86% researchgate.net
Isobutyl isobutyrate0-3.7% cherylsherbs.com

Note: This table includes data for isobutyl isobutyrate, a related ester, due to limited specific data for this compound in the reviewed literature.

The essential oil of Heracleum persicum, commonly known as Persian hogweed or Golpar, is characterized by a rich and diverse composition of esters. Studies have shown that the chemical profile of this essential oil can vary significantly depending on the geographical location of the plant population. While hexyl butyrate and octyl acetate are often the major components, one study noted that samples collected from the Showt region of Iran had the highest content of this compound, although a specific percentage was not provided nih.gov. Other research on the essential oil from different regions has identified a wide range of other esters, but did not consistently report this compound as a major constituent nih.govscispace.comasianpubs.orgresearchgate.net.

Table 3: Major Ester Components in the Essential Oil of Heracleum persicum from Various Studies

CompoundReported Percentage (%)Reference
Hexyl butyrate20.9 - 44.7% nih.gov
Octyl acetate11.2 - 20.3% nih.gov
Hexyl-2-methylbutanoate5.7% scispace.comasianpubs.org
This compoundHighest content in Showt region (specific % not provided) nih.gov

Detection in Fermented Products

The aroma profile of beer is significantly influenced by a variety of esters derived from both hops and yeast metabolism. Research has focused on several branched-chain esters due to their contribution to the fruity notes in beer. However, specific investigation into this compound remains undocumented in the provided search results.

Scientific studies on hop-derived esters in beer extensively report on isomers of the target compound, such as isobutyl isobutyrate and 2-methylbutyl isobutyrate. These compounds are known to originate from hops and their concentrations change during fermentation. However, there is no specific mention or data regarding the contribution of this compound from hops or its dynamics during the brewing process.

Transesterification is a chemical reaction that can occur in beer, altering the ester profile and thus the final aroma. While the transesterification of some hop-derived esters to other forms, such as ethyl esters, has been suggested, the scientific literature does not provide any specific information or studies on transesterification reactions involving this compound in beer.

Chinese liquors, collectively known as Baijiu, are characterized by their complex aroma profiles, which are rich in various esters. Extensive analysis of the volatile compounds in different types of Baijiu has led to the identification of a wide array of esters that contribute to their distinct flavors. nih.govnih.gov These include numerous ethyl esters, such as ethyl acetate, ethyl butanoate, and ethyl hexanoate. mdpi.com Despite detailed compositional studies, this compound has not been identified as a volatile component in the available research on Chinese liquors. semanticscholar.orgresearchgate.net

Presence in Animal Metabolism

The metabolic fate of various chemical compounds is a subject of toxicological and physiological research. Studies have been conducted on the metabolism of related branched-chain fatty acids and their simpler esters in animals. For instance, the metabolism of isobutyrate and 2-methylbutyrate has been investigated in lactating cows. nih.gov However, a review of the scientific literature did not provide any information regarding the specific metabolic pathways or presence of this compound in animal metabolism.

Occurrence and Distribution in Natural Systems

Mammalian Metabolites

While direct evidence for the widespread occurrence of isobutyl-2-methylbutyrate as a mammalian metabolite is not extensively documented in scientific literature, the metabolic pathways for structurally related compounds provide insight into its potential formation. Mammalian systems possess diverse enzymatic capabilities for the biotransformation of xenobiotic and endogenous compounds, including the oxidation of hydrocarbons.

A notable example is the metabolism of 2-methylpropene, an unsaturated hydrocarbon. In mammals, 2-methylpropene undergoes oxidation to form metabolites such as 2-hydroxyisobutyrate (B1230538) nih.gov. This biotransformation is a key process in the detoxification and elimination of such compounds from the body.

The metabolic pathway of 2-methylpropene has been studied in rodents and humans, revealing a multi-step enzymatic process primarily occurring in the liver nih.govresearchgate.net. The initial and rate-limiting step involves the oxidation of 2-methylpropene to its reactive epoxide intermediate, 2-methyl-1,2-epoxypropane. This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2E1 nih.govresearchgate.net.

Following its formation, 2-methyl-1,2-epoxypropane is further metabolized. The primary routes of detoxification involve enzymatic hydrolysis by epoxide hydrolase and conjugation with glutathione (B108866), facilitated by glutathione S-transferase nih.govresearchgate.net. The hydrolysis of 2-methyl-1,2-epoxypropane yields 2-methyl-1,2-propanediol nih.gov. Subsequent oxidation of this diol can lead to the formation of 2-hydroxyisobutyrate, which is then primarily excreted in the urine nih.govnih.govresearchgate.net.

The table below summarizes the key steps and enzymes involved in the mammalian metabolism of 2-methylpropene, leading to the formation of 2-hydroxyisobutyrate.

Metabolic Step Substrate Enzyme Product Cellular Location
Epoxidation 2-MethylpropeneCytochrome P450 (CYP2E1)2-Methyl-1,2-epoxypropaneLiver
Hydrolysis 2-Methyl-1,2-epoxypropaneEpoxide Hydrolase2-Methyl-1,2-propanediolLiver
Oxidation 2-Methyl-1,2-propanediolAlcohol/Aldehyde Dehydrogenase (presumed)2-HydroxyisobutyrateLiver

Advanced Synthesis and Production Methodologies

Chemical Synthesis Approaches

The predominant method for synthesizing Iso-Butyl-2-Methylbutyrate is through the esterification of 2-Methylbutyric Acid and Isobutanol. However, alternative catalytic strategies and specialized techniques for producing chiral versions of the molecule are also subjects of scientific investigation.

Esterification Reactions of 2-Methylbutyric Acid and Isobutanol

The direct esterification of 2-methylbutyric acid with isobutanol is a fundamental approach to producing isobutyl 2-methylbutyrate (B1264701). cymitquimica.com This reaction involves the condensation of the carboxylic acid and the alcohol, typically with the removal of water to drive the reaction toward the product side.

To facilitate the esterification process, strong acid catalysts are commonly employed. These catalysts protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Commonly used catalysts include:

Sulfuric Acid (H₂SO₄): A strong mineral acid that is effective but can sometimes lead to side reactions or charring if not used under controlled conditions. In similar ester syntheses, such as for methyl butyrate (B1204436), sulfuric acid is used to catalyze the reaction between butyric acid and methanol. google.com

p-Toluenesulfonic Acid (p-TsOH): An organic sulfonic acid that is also a strong acid catalyst. It is often preferred as it is a solid, making it easier to handle, and is considered less corrosive than sulfuric acid. A patent for the continuous production of the related compound ethyl 2-methylbutyrate specifies the use of p-toluenesulfonic acid as the catalyst. google.com

The general mechanism involves the alcohol attacking the protonated carboxylic acid, followed by a proton transfer and the elimination of a water molecule to form the ester.

Optimizing reaction conditions is crucial for maximizing the yield and purity of isobutyl 2-methylbutyrate while minimizing reaction time and energy consumption. Key parameters include the molar ratio of reactants, temperature, and the amount of catalyst used.

Studies on similar esterification reactions provide insight into optimal conditions. For the synthesis of isobutyl isobutyrate, a reaction temperature of 80°C has been utilized. chemicalbook.com In the enzymatic synthesis of isoamyl butyrate, researchers found that varying the molar ratio of alcohol to acid had a significant impact on the yield. redalyc.org For instance, increasing the alcohol concentration up to a 4:1 ratio was explored. redalyc.org In the continuous production of ethyl 2-methylbutyrate, specific operating temperatures (e.g., kettle temperature not less than 133°C, top temperature at 132-133°C) and pressures (0.4-0.5 MPa) are controlled to optimize the process. google.com

A summary of typical optimization parameters from related ester syntheses is presented below.

ParameterTypical Range/ValueRationale
Molar Ratio (Alcohol:Acid) 1:1 to 4:1Using an excess of one reactant (often the less expensive one, like the alcohol) can shift the equilibrium to favor product formation.
Temperature 65°C - 133°CHigher temperatures increase the reaction rate but must be controlled to prevent side reactions and stay below the boiling points of the reactants and products unless under pressure.
Catalyst Loading Varies by catalystThe amount must be sufficient to achieve a reasonable reaction rate without causing unwanted side reactions or complicating purification. A weight ratio of 50:10:1 for 2-Methyl Butyric Acid:ethanol:p-toluenesulfonic acid has been used. google.com

Continuous Production Processes for Enhanced Efficiency and Environmental Impact

To improve production efficiency and reduce environmental impact, continuous production processes have been developed. These systems offer several advantages over traditional batch processing, including increased output, higher yields, and reduced waste generation. google.com

A patented continuous process for the analogous ethyl 2-methylbutyrate provides a model for how isobutyl 2-methylbutyrate could be produced on an industrial scale. google.com The process involves:

Continuous Feeding: Reactants (2-methylbutyric acid, isobutanol) and a catalyst (p-toluenesulfonic acid) are continuously fed into an esterification kettle.

Reactive Distillation: The reaction and separation occur concurrently. The ester product is continuously removed from the reaction zone as it forms, which helps to drive the equilibrium towards completion.

Purification: The crude ester is passed through a series of distillation and rectification columns to separate it from unreacted starting materials, water, and byproducts.

Recycling: Unreacted low-boiling-point substances and high-boiling-point materials are recycled back into the esterification kettle, minimizing waste and improving atom economy.

Catalytic Synthesis (e.g., Hydrodeoxygenation of Esters)

While esterification is the primary route, other advanced catalytic methods are being explored for the synthesis of organic compounds. Hydrodeoxygenation (HDO) is a process that removes oxygen from organic compounds and is a key technology in producing biofuels and chemicals from biomass. mdpi.com

In the context of ester synthesis, a reverse application could be envisioned, but more commonly, HDO is used to convert esters into alkanes. For example, the HDO of methyl palmitate over Nickel-phosphide (Ni₂P) catalysts on a SAPO-11 support has been studied to produce C15-C16 alkanes. mdpi.com This process involves high temperatures (340°C) and pressures (2 MPa). mdpi.com While not a direct synthesis of isobutyl 2-methylbutyrate, the principles of catalytic HDO are relevant in the broader field of ester chemistry and represent an alternative pathway for ester conversion.

Chiral Synthesis and Resolution Techniques

Isobutyl 2-methylbutyrate possesses a chiral center at the second carbon of the butanoate group, meaning it can exist as two distinct enantiomers, (R)- and (S)-isobutyl 2-methylbutyrate. These enantiomers can have different sensory properties, making their separation or selective synthesis valuable.

Enzymatic Resolution: A common method for separating enantiomers is through resolution, often using enzymes like lipases. A patent describes a two-step process for resolving racemic ethyl 2-methylbutyrate, a closely related compound. google.com

First Selective Hydrolysis: A lipase (B570770) is used to selectively hydrolyze one enantiomer (typically the S-enantiomer) of the racemic ester back to the corresponding acid and alcohol. This leaves the other enantiomer (the R-ester) unreacted and in high enantiomeric excess.

Second Hydrolysis: The remaining, highly enriched R-ester can then be hydrolyzed to produce the chiral (R)-2-methylbutyric acid.

This technique allows for the preparation of both the chiral acid and the chiral ester. google.com

Dynamic Kinetic Resolution (DKR): This is an even more efficient process that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. DKR combines the enzymatic resolution (kinetic resolution) with an in-situ racemization of the starting material. A ruthenium catalyst is often used for the racemization of the alcohol, while a lipase simultaneously acylates one enantiomer. organic-chemistry.org This continuous conversion of the unwanted enantiomer into the desired one allows for yields approaching 100%.

Asymmetric Synthesis: Another approach is the direct synthesis of a single enantiomer. This can be achieved using chiral catalysts or chiral starting materials. For instance, enantioselective phase-transfer catalysis is a powerful method for creating chiral centers via alkylation reactions. nih.gov

Biotechnological and Enzymatic Production

The biotechnological production of this compound leverages the metabolic capabilities of microorganisms and the catalytic efficiency of isolated enzymes to synthesize the target ester from renewable feedstocks. This "green chemistry" approach is gaining traction as a viable alternative to conventional chemical synthesis.

Fermentative Production using Microorganisms

The direct fermentative production of this compound is an emerging field with significant potential. One innovative approach involves the use of engineered microbial consortia. For instance, a synthetic Escherichia coli coculture has been developed for the de novo biosynthesis of isobutyl butyrate from mixed sugars like glucose and xylose. rsc.org This strategy compartmentalizes the metabolic pathways, with one specialist strain converting sugars to isobutanol and another producing the butyryl-CoA precursor. While this research focused on isobutyl butyrate, the principle can be adapted for this compound production by engineering the precursor pathway to yield 2-methylbutyryl-CoA instead of butyryl-CoA.

The production of the necessary precursor, 2-methylbutyric acid, through fermentation has also been demonstrated. A patent describes a method for producing 2-methyl-butyric acid using a bacterium from the order Enterobacterales that has been genetically modified to attenuate the expression of the tyrB gene, which encodes a tyrosine aminotransferase. This modification reduces the formation of byproducts, thereby improving the purity of the desired 2-methylbutyric acid. researchgate.net This microbially produced acid can then serve as a substrate for subsequent esterification.

Enzyme-Catalyzed Esterification (e.g., Lipases)

Enzyme-catalyzed esterification, particularly using lipases, is a well-established and highly efficient method for producing esters like this compound. Lipases are valued for their high selectivity, mild reaction conditions, and the ability to produce compounds that can be labeled as "natural".

The synthesis involves the direct esterification of isobutanol with 2-methylbutyric acid. Various immobilized lipases have been successfully employed for the synthesis of similar esters. For example, the enantioselective esterification of (R,S)-2-methylbutyric acid has been explored using several immobilized lipases, including those from Candida antarctica B, Thermomyces lanuginosus, Candida rugosa, and Rhizopus oryzae. nih.gov Although this study used pentanol as the alcohol, the findings on enzyme suitability are highly relevant.

Research on the synthesis of isoamyl butyrate, another flavor ester, using immobilized Rhizomucor miehei lipase has shown yields above 90% with substrate concentrations as high as 2.0 M. researchgate.net These results highlight the potential for achieving high conversion rates in lipase-catalyzed esterification of branched-chain acids and alcohols. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds with the acid first, releases a water molecule, and then binds with the alcohol to form the ester. nih.gov

Enzyme SourceSubstratesSolventYieldReference
Candida antarctica B(R,S)-2-methylbutyric acid, pentanolHexane~40% conversion (for R-isomer) nih.gov
Thermomyces lanuginosus(R,S)-2-methylbutyric acid, pentanolHexane~18% conversion (for R-isomer) nih.gov
Candida rugosa(R,S)-2-methylbutyric acid, pentanolHexane~34% conversion (for S-isomer) nih.gov
Rhizopus oryzae(R,S)-2-methylbutyric acid, pentanolHexane~35% conversion (for S-isomer) nih.gov
Rhizomucor mieheiIsoamyl alcohol, butyric acidNon-aqueous media>90% researchgate.net

Genetic Engineering for Pathway Optimization

Genetic engineering plays a pivotal role in optimizing microbial strains for the enhanced production of this compound precursors and potentially the final ester itself. By manipulating the metabolic pathways of microorganisms, it is possible to increase the flux towards the desired products and minimize the formation of unwanted byproducts.

In the context of the engineered E. coli coculture for isobutyl butyrate production, genetic modifications were crucial. rsc.org Key genes in competing metabolic pathways were deleted to channel the carbon flow towards the synthesis of isobutanol and butyryl-CoA. Furthermore, the expression levels of the genes in the synthetic pathways were fine-tuned to balance the production of the two precursors.

For the production of the isobutanol precursor, metabolic engineering of organisms like Pichia pastoris has been explored. By overexpressing genes in the L-valine biosynthetic pathway and the 2-keto acid degradation pathway, researchers significantly improved isobutanol titers. thegoodscentscompany.com Such strategies can be integrated into a whole-cell biocatalyst designed for the complete synthesis of this compound. The introduction of a suitable alcohol-O-acyltransferase (AAT) gene into a strain engineered to produce both isobutanol and 2-methylbutyric acid could enable the direct, one-pot synthesis of the final ester.

Comparison of Synthesis Routes: Yield, Purity, and Sustainability

ParameterChemical SynthesisBiotechnological/Enzymatic Synthesis
Yield Typically high, can exceed 99%. chemicalbook.comVariable, can be >90% under optimized conditions. researchgate.net
Purity High, often >97-99%, but may contain catalyst residues and byproducts from side reactions. chemicalbook.comsigmaaldrich.comGenerally high, with fewer byproducts due to enzyme specificity. Can be labeled "natural".
Reaction Conditions Often harsh (high temperature and pressure), may require corrosive acid catalysts.Mild (lower temperature and pressure), aqueous or solvent-based systems.
Sustainability Relies on petrochemical feedstocks, can generate hazardous waste, and is energy-intensive. researchgate.netUtilizes renewable feedstocks, generates less hazardous waste, and has lower energy requirements, leading to a 7-13% reduction in environmental impacts in comparable processes. rsc.orgresearchgate.net
Economic Viability Established and cost-effective for large-scale production.Can be profitable, with costs influenced by enzyme price and reusability. Higher operating costs can be offset by reduced utility and feedstock expenses. rsc.org
Social Impact Potential for worker exposure to hazardous chemicals.Improved worker safety. rsc.org

Detailed Research Findings:

A life cycle sustainability assessment comparing chemical and enzymatic production of a similar ester, isopropyl palmitate, revealed a 7 to 13% reduction in environmental impacts for the enzymatic route. rsc.org This was attributed to less hazardous waste formation, lower feedstock consumption, and reduced steam usage. rsc.org Although the total operating costs for the enzymatic process were higher due to the cost of the immobilized enzyme and longer batch times, profitability indicators suggested that the switch to enzymatic production is likely to be profitable. rsc.org From a social perspective, the enzymatic route offers improved safety for workers. rsc.org

Chemical synthesis of a structurally similar compound, isobutyl isobutyrate, has been reported with a yield of 99.8% and a purity of 99% using an ionic liquid catalyst. chemicalbook.com While highly efficient, this process still involves chemical catalysts and specific reaction conditions. In contrast, enzymatic synthesis of flavor esters like isoamyl butyrate has achieved yields of over 90% under mild conditions. researchgate.net

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental to the analysis of Iso-Butyl-2-Methylbutyrate, allowing for its separation from complex mixtures. Gas chromatography, in particular, is the cornerstone for analyzing volatile esters due to their inherent thermal stability and volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of this compound. In GC-MS, the sample is vaporized and separated into its components within a gas chromatograph. As each component, including this compound, elutes from the chromatographic column, it enters a mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments.

The fragmentation pattern is unique to the molecule's structure and serves as a chemical "fingerprint." For this compound, the mass spectrum is characterized by specific fragment ions that are used for its identification. The fragmentation of esters is predictable; common fragmentation pathways include the loss of the alkoxy group and McLafferty rearrangements.

Key research findings indicate that the electron ionization (EI) mass spectrum of this compound shows several characteristic peaks. The most abundant fragment ions are used to confirm the presence of the compound.

Mass-to-Charge Ratio (m/z)Relative AbundanceLikely Fragment Ion
57High[C₄H₉]⁺ or [C₃H₅O]⁺
85Moderate[C₅H₉O]⁺
41Moderate[C₃H₅]⁺
103Low[C₅H₁₁CO]⁺
56Moderate[C₄H₈]⁺

To analyze this compound in complex matrices like food, beverages, or environmental samples, a sample preparation step is often required to extract and concentrate the volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for this purpose.

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile compounds, including this compound, partition from the sample into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are desorbed for analysis by GC-MS or GC-MS/MS.

Research on the analysis of various esters has shown that the choice of fiber coating is critical for efficient extraction. For fruity esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of volatile and semi-volatile compounds. The efficiency of the extraction can also be influenced by factors such as extraction time, temperature, and the sample matrix's composition. For instance, adding salt (e.g., sodium chloride) to aqueous samples can increase the volatility of some esters, enhancing their transfer to the headspace and improving detection limits.

This compound is recognized as a key volatile and odor-active compound responsible for fruity aromas. Its characteristic scent is often described as apple-like, sweet, and fruity. GC-MS analysis is instrumental in identifying this compound in the volatile profiles of various fruits, such as apples, papayas, and myrtle berries. nih.gov

The identification is confirmed by comparing the retention time and the mass spectrum of the unknown peak in the sample chromatogram with that of a pure this compound standard analyzed under the same conditions. The unique fragmentation pattern serves as a definitive identifier for the compound.

While GC-MS can identify and quantify the chemical compounds present in a sample, it does not provide information about their odor. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception.

In a GC-O system, the effluent from the gas chromatography column is split into two paths. One path leads to a conventional detector (like a mass spectrometer), while the other is directed to a sniffing port. A trained human assessor sniffs the effluent at the port and records the time, duration, and description of any detected odors.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization

Spectroscopic methods are used to elucidate the molecular structure of compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for providing a detailed structural map of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals for each unique proton environment. Based on the structure of this compound, the following peaks are expected:

A doublet for the two methyl groups of the isobutyl moiety.

A multiplet for the single proton on the tertiary carbon of the isobutyl group.

A doublet for the -CH₂- group attached to the ester oxygen.

A multiplet for the proton on the chiral center of the 2-methylbutyrate (B1264701) group.

A multiplet for the -CH₂- group in the ethyl part of the 2-methylbutyrate moiety.

A triplet for the terminal methyl group of the 2-methylbutyrate moiety.

A doublet for the methyl group attached to the chiral center.

The integration of these peaks corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would show separate peaks for the carbonyl carbon, the carbons of the isobutyl group, and the carbons of the 2-methylbutyrate group. The chemical shift of the carbonyl carbon is characteristically downfield (around 170-185 ppm), which is a key identifier for esters. libretexts.org The other carbon signals appear in the aliphatic region of the spectrum.

NucleusExpected Chemical Shift Range (ppm)Structural Assignment
¹³C~176C=O (Ester Carbonyl)
¹³C~70-O-CH₂- (Isobutyl)
¹³C~41-CH- (2-methylbutyrate)
¹³C~27-CH- (Isobutyl)
¹³C~26-CH₂- (2-methylbutyrate)
¹³C~19-CH(CH₃)₂ (Isobutyl)
¹³C~16-CH(CH₃)- (2-methylbutyrate)
¹³C~11-CH₂CH₃ (2-methylbutyrate)
¹H~3.8-O-CH₂- (Isobutyl)
¹H~2.4-CH(CH₃)- (2-methylbutyrate)
¹H~1.9-CH(CH₃)₂ (Isobutyl)
¹H~1.4-1.7-CH₂CH₃ (2-methylbutyrate)
¹H~1.1-CH(CH₃)- (2-methylbutyrate)
¹H~0.9-CH(CH₃)₂ and -CH₂CH₃

Note: The NMR data presented are based on predicted values and typical chemical shifts for similar ester structures.

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) Spectroscopy is a fundamental technique for the structural elucidation of this compound, providing diagnostic information about the functional groups present in the molecule. By measuring the absorption of infrared radiation at various wavelengths, a characteristic spectrum is generated, which serves as a molecular fingerprint.

Detailed analysis of the this compound spectrum reveals key absorption bands that confirm its ester structure. The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, which is characteristic of esters. Additionally, the spectrum displays distinct bands for the C-O stretching vibrations of the ester linkage. The presence of aliphatic C-H stretching and bending vibrations further confirms the hydrocarbon backbone of the isobutyl and 2-methylbutyrate moieties.

Fourier-Transform Infrared (FTIR) spectroscopy is commonly employed for this analysis, offering high resolution and sensitivity. The sample can be analyzed neat as a thin film or using Attenuated Total Reflectance (ATR) accessories, which simplify sample handling. The FTIR spectrum for this compound has been recorded using a DIGILAB FTS-40 instrument with the sample prepared as a film cast from toluene (B28343) nih.gov.

Table 1: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance in this compound
C-H (alkane) Stretching 2850 - 3000 Confirms the presence of the isobutyl and methyl groups.
C=O (ester) Stretching 1735 - 1750 A strong, sharp peak indicating the carbonyl group of the ester.
C-O (ester) Stretching 1150 - 1300 Corresponds to the stretching of the C-O single bonds in the ester linkage.
C-H (alkane) Bending 1350 - 1480 Provides further evidence of the aliphatic structure.

This interactive table summarizes the primary IR absorption frequencies used to identify this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. Typically coupled with Gas Chromatography (GC-MS), this method allows for the separation of the compound from a mixture followed by its ionization and mass analysis.

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that provides structural information. The molecular ion peak (M+), corresponding to the intact molecule's mass-to-charge ratio (m/z), may be observed, though it is often of low abundance for esters. The fragmentation is predictable and results in a series of characteristic product ions.

Analysis is commonly performed using instruments such as the HITACHI M-80B with a standard electron ionization energy of 70 eV nih.gov. The resulting mass spectrum shows several key fragments that are diagnostic for the structure of this compound. The most abundant fragment is typically observed at m/z 57, which can be attributed to the stable tertiary butyl cation or the butyryl cation, formed through cleavage events. Other significant fragments are observed at m/z 85, 56, 41, and 103, which arise from various bond cleavages and rearrangements, including the characteristic McLafferty rearrangement for esters nih.govmassbank.jp.

Table 2: Major Mass Fragments of this compound (EI-MS)

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment Structure / Origin
57 100 [C₄H₉]⁺ (isobutyl cation) or [C₃H₅CO]⁺
85 66.6 [C₅H₉O]⁺ (from alpha-cleavage)
56 37.7 [C₄H₈]⁺ (loss of water from isobutanol fragment)
41 35.0 [C₃H₅]⁺ (allyl cation)
103 29.0 [M - C₄H₉]⁺ (loss of isobutyl radical)

This interactive table details the primary mass-to-charge ratios and their relative intensities observed in the electron ionization mass spectrum of this compound. nih.gov

Advanced Analytical Approaches and Emerging Technologies

While conventional GC-MS and IR spectroscopy are effective for the routine analysis of this compound, advanced and emerging technologies offer enhanced capabilities for more complex analytical challenges. These methods are particularly valuable in fields like food science and fragrance analysis, where this ester is found in intricate matrices and often at trace levels spectroscopyonline.comnih.gov.

Multidimensional Gas Chromatography (GCxGC): For comprehensive profiling of volatile compounds in complex samples, multidimensional gas chromatography provides superior separation power compared to conventional GC. By employing two columns with different stationary phases, GCxGC can resolve co-eluting compounds, enabling more accurate identification and quantification of this compound in matrices like essential oils or food aromas.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, coupled with GC, provide high mass accuracy and resolution. This allows for the determination of the elemental composition of the parent and fragment ions, leading to unambiguous compound identification and differentiation from isomers, which is a limitation of standard quadrupole mass analyzers.

Tandem Mass Spectrometry (MS/MS): MS/MS techniques enhance structural elucidation by allowing for the fragmentation of a selected precursor ion and analysis of the resulting product ions. This is particularly useful for confirming the identity of a compound in a complex mixture without complete chromatographic separation.

Emerging Technologies: The field of analytical chemistry is continuously evolving, with new technologies showing promise for the analysis of esters and other volatile compounds.

Biosensors: The development of highly specific biosensors could offer rapid and on-site detection of this compound, which is advantageous for quality control in the food and beverage industry.

Spectroscopy with Chemometrics: The combination of spectroscopic techniques, such as near-infrared (NIR) or Raman spectroscopy, with multivariate data analysis (chemometrics) is an emerging approach for the rapid, non-destructive quantification of components in a mixture spectroscopyonline.comnih.gov. This could potentially be applied to monitor the concentration of this compound in various products.

Artificial Intelligence (AI)-Driven Tools: AI and machine learning are being integrated into analytical workflows to improve data processing, pattern recognition, and interpretation of complex datasets generated by advanced techniques, ultimately leading to faster and more reliable analysis spectroscopyonline.com.

These advanced methodologies are pushing the boundaries of sensitivity, selectivity, and speed, enabling a more profound understanding of the role and presence of compounds like this compound in various applications.

Functional and Biological Activities Excluding Toxicology and Dosage

Role in Flavor and Aroma Perception

Iso-butyl-2-methylbutyrate is a chemical compound recognized for its significant contribution to the sensory experience of various food and beverage products. Its distinct aroma profile plays a crucial role in how flavors are perceived.

With its potent and multifaceted fruity aroma, this compound is a key contributor to the sweet and fruity notes in a variety of products. scent.vnthegoodscentscompany.com Its scent is predominantly characterized by apple, sweet, and tropical notes, complemented by nuances of pineapple, green, banana, and pear. scent.vn This complex aroma profile makes it a valuable ingredient in the flavor and fragrance industry for enhancing or imparting a natural-smelling fruitiness. The ester is utilized to boost the sense of juiciness and brightness in fruit profiles and to build upon or reinforce apple and pear notes. scent.vn

The organoleptic properties of this compound are summarized in the table below:

Odor DescriptorAssociated Nuance
FruityPrimary characteristic
SweetStrong secondary note
AppleDistinctive fruit note
TropicalEvokes tropical fruitiness
PineappleSpecific tropical fruit note
GreenSuggests fresh, unripe fruit
BananaContributes to a sweet, creamy fruitiness
PearAdds a mild, sweet fruit dimension

This table is based on the described odor profile of this compound. scent.vn

Esters like this compound are instrumental in defining the flavor profiles of fermented beverages such as beer and apple brandies. In beer, isobutyric esters, including the related compound 2-methylbutyl isobutyrate, are considered important hop-derived esters that contribute to the fruity aroma, with notes of green apple and apricot. researchgate.net The concentration of these esters can be significantly higher than their perception thresholds, indicating a clear contribution to the sensory properties of the beer. researchgate.net In some ales, 2-methylbutyl isobutyrate is one of the most abundant hop-derived volatiles. researchgate.net

Similarly, in apple spirits, various esters contribute to the characteristic fruity aroma. While specific data for this compound in apple liquors is not detailed in the provided search results, the presence and importance of other esters like ethyl-2-methylbutyrate in apple brandies have been noted. nih.gov Given its strong apple and fruity notes, this compound would be expected to enhance the authentic fruit character of such products.

Neurological and Behavioral Effects

Recent studies have begun to explore the neurological and behavioral effects of certain chemical compounds, including those related to this compound.

Research on alkyl nitrites, a class of compounds that includes isobutyl nitrite (B80452), has indicated potential psychostimulant effects. In animal studies, specifically with rats, isobutyl nitrite has been shown to significantly increase locomotor activity. jocpr.comjocpr.com This increase in movement is a commonly used behavioral measure to assess psychoactivity. jocpr.com The studies found that a specific dose of isobutyl nitrite led to a notable increase in ambulation, suggesting a psychostimulating effect. jocpr.comjocpr.com

The psychostimulant effects observed with isobutyl nitrite appear to be mediated by the dopaminergic system in the central nervous system. jocpr.comjocpr.com Studies have shown that the increased locomotor activity induced by isobutyl nitrite can be inhibited by pre-treatment with a dopamine (B1211576) receptor antagonist. jocpr.comjocpr.com This suggests that isobutyl nitrite may act as an agonist on dopamine receptors, leading to an increase in dopamine levels or activity in the brain. jocpr.com Furthermore, research has indicated that isobutyl nitrite can lead to an increase in the release of dopamine from synaptosomes in the striatal region of the mouse brain. researchgate.netnih.gov These findings point towards the involvement of the dopamine neurotransmitter system in the behavioral effects of isobutyl nitrite. researchgate.netnih.gov

Biochemical Interactions and Pathways of this compound

The biochemical journey of this compound, a fatty acid ester, within biological systems is primarily dictated by the action of ester-hydrolyzing enzymes. nih.gov While direct research on the metabolic fate of this specific compound is limited, an understanding of its interactions can be inferred from the known activities of relevant enzyme families and the metabolism of its constituent parts: isobutanol and 2-methylbutanoic acid.

Substrate Specificity of Enzymes in Metabolic Pathways

The initial and most critical step in the metabolism of this compound is its hydrolysis into isobutanol and 2-methylbutyric acid. This reaction is catalyzed by a class of enzymes known as carboxylesterases (CEs) and, to some extent, lipases. imedpub.comwikipedia.org These enzymes are widely distributed in nature and are crucial for the metabolism of a vast array of endogenous and xenobiotic esters. nih.gov

Carboxylesterases, in particular, exhibit broad substrate specificity, enabling them to hydrolyze a wide variety of ester, thioester, and amide bonds. nih.gov A key determinant of their substrate preference is the chain length of the acyl and alcohol moieties of the ester. Generally, CEs show a higher affinity for esters with short to medium chain lengths. imedpub.com Given that this compound is composed of a C4 alcohol (isobutanol) and a C5 carboxylic acid (2-methylbutanoic acid), it falls into the category of short-chain esters, making it a likely substrate for various carboxylesterases.

Enzyme FamilyGeneral Substrate PreferenceRelevance to this compound
Carboxylesterases (CEs)Short to medium-chain esters (C ≤ 12) imedpub.comHigh likelihood of being a primary metabolic enzyme due to the short-chain nature of the compound.
LipasesVaries; some are specific for long-chain triglycerides, while others hydrolyze short-chain esters.Potential for secondary metabolic involvement, depending on the specific lipase (B570770) and its expression profile.
Table 1. General Substrate Specificity of Enzyme Families Relevant to this compound Metabolism.

Co-substrate Requirements in Biotransformations

The primary biotransformation of this compound is its hydrolysis, a reaction that fundamentally requires water as a co-substrate. The catalytic mechanism of carboxylesterases and lipases involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and an acidic residue like aspartate or glutamate) within the enzyme's active site. imedpub.com In this two-step process, the serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the release of the alcohol component (isobutanol) and the formation of an acylated enzyme intermediate. Subsequently, a water molecule enters the active site and hydrolyzes this intermediate, releasing the carboxylic acid (2-methylbutyric acid) and regenerating the active enzyme. imedpub.com

Beyond the essential role of water in the hydrolytic cleavage, the subsequent metabolism of the resulting isobutanol and 2-methylbutyric acid will involve various co-substrates. The oxidation of isobutanol, for instance, would likely require nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as an oxidizing agent in reactions catalyzed by alcohol dehydrogenases. The further breakdown of 2-methylbutyric acid would proceed through pathways of branched-chain amino acid catabolism, which involves co-substrates such as Coenzyme A (CoA) for the formation of acyl-CoA esters, and NAD+ and flavin adenine dinucleotide (FAD) for subsequent oxidation steps. wikipedia.orgwikipedia.org

Metabolic StepPrimary Enzyme ClassRequired Co-substrateProduct(s)
Hydrolysis of this compoundCarboxylesterases/LipasesH₂OIsobutanol and 2-Methylbutyric acid
Oxidation of IsobutanolAlcohol DehydrogenasesNAD+Isobutyraldehyde (B47883)
Activation of 2-Methylbutyric acidAcyl-CoA SynthetasesCoenzyme A, ATP2-Methylbutyryl-CoA
Table 2. Co-substrate Requirements in the Biotransformation of this compound and its Metabolites.

Impact on broader Metabolic Networks

The introduction of this compound into a biological system is expected to influence metabolic networks primarily through the actions of its hydrolysis products, isobutanol and 2-methylbutyric acid. Direct effects of the intact ester are less likely, as it is anticipated to be rapidly metabolized.

The isobutanol released can be oxidized to isobutyraldehyde and subsequently to isobutyrate. Isobutyrate can then be converted to isobutyryl-CoA, which can enter central carbon metabolism. dntb.gov.ua For example, isobutyryl-CoA can be metabolized to propionyl-CoA, an intermediate that can enter the citric acid cycle via succinyl-CoA. dntb.gov.ua

2-Methylbutyric acid is a branched-chain fatty acid that is also a metabolite of the amino acid isoleucine. Once converted to 2-methylbutyryl-CoA, it can be further metabolized through the isoleucine catabolic pathway. This pathway ultimately yields acetyl-CoA and propionyl-CoA, both of which are key intermediates in cellular energy metabolism. Acetyl-CoA can enter the citric acid cycle for ATP production or be used for the synthesis of fatty acids and cholesterol. Propionyl-CoA, as mentioned, can be converted to succinyl-CoA and enter the citric acid cycle.

The metabolic products of this compound can also influence signaling pathways. For instance, butyrate (B1204436), a related short-chain fatty acid, is a known inhibitor of histone deacetylases (HDACs) and can influence gene expression and cellular processes such as proliferation and apoptosis. While the direct effects of 2-methylbutyric acid on these pathways are less characterized, its structural similarity to butyrate suggests the potential for similar interactions. Furthermore, metabolites like β-hydroxy-β-methylbutyrate (HMB), which can be derived from the metabolism of branched-chain amino acids, have been shown to regulate lipid metabolism and mitochondrial function. nih.govnih.govmdpi.com

Compound Name
2-Methylbutanoic acid
2-methylbutanoic acid methyl ester
2-methylbutyrate (B1264701)
2-methylbutyryl-CoA
Acetyl-CoA
Adenosine monophosphate
Adenosine triphosphate
Butyrate
Coenzyme A
Flavin adenine dinucleotide
β-hydroxy-β-methylbutyrate (HMB)
Isobutanol
Isobutyraldehyde
Isobutyrate
Isobutyryl-CoA
Isoleucine
Nicotinamide adenine dinucleotide (NAD+)
Propionyl-CoA
Succinyl-CoA
Table 3. Compound Names Mentioned in the Article.

Environmental Fate and Bioremediation Excluding Toxicity

Environmental Occurrence and Distribution

Iso-Butyl-2-Methylbutyrate is a naturally occurring compound found in a variety of plants, where it contributes to their characteristic aroma. It has been identified in fruits such as bananas and guavas, as well as in chamomile, hops, and some cheese varieties. Its presence in these natural sources suggests that pathways for its biosynthesis and degradation exist within these ecosystems. The release of this compound into the environment can occur through natural decomposition of plant materials and agricultural activities, as well as from industrial applications where it is used as a flavor and fragrance agent. Due to its volatile nature, it is likely to be distributed in the atmosphere, with deposition into soil and water systems.

Natural SourceReference
Banana researchgate.net
Beer researchgate.net
Chamomile researchgate.net
Cheese researchgate.net
Guava researchgate.net
Hops researchgate.net
Laurel leaf oil researchgate.net

Biodegradation in Environmental Systems

The primary mechanism for the breakdown of this compound in the environment is expected to be biodegradation, initiated by the hydrolysis of its ester bond. This process can be both abiotic and biotic, leading to the formation of isobutanol and 2-methylbutyric acid. These breakdown products are then subject to further microbial metabolism.

In anaerobic environments such as sediments and anaerobic digesters, the degradation of this compound would follow a multi-step process. The initial hydrolysis yields isobutanol and 2-methylbutyric acid. While specific studies on this compound are limited, the fate of its constituent parts has been investigated.

Butyrates and other volatile fatty acids (VFAs) are known intermediates in anaerobic digestion, where they are typically converted to methane (B114726) and carbon dioxide. The degradation of branched-chain fatty acids, such as 2-methylbutyric acid, is carried out by specific groups of anaerobic bacteria. For instance, studies have shown the net production of isobutyric acid, isovaleric acid, and 2-methylbutyric acid by cultures of Bacteroides ruminicola and Megasphaera elsdenii in media containing protein hydrolysates. Anaerobic digestion is a complex process involving several stages: hydrolysis, acidogenesis, acetogenesis, and methanogenesis, with different microbial communities responsible for each step. The accumulation of VFAs can sometimes inhibit methanogenesis, but in a well-balanced system, they are efficiently converted to biogas.

The hydrolysis of the ester bond in this compound is a critical first step in its degradation in water and soil. This reaction can be catalyzed by acids, bases, or microbial esterase enzymes. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions.

Once hydrolyzed, the resulting isobutanol and 2-methylbutyric acid are readily available for microbial metabolism. In aerobic environments, these compounds are typically degraded through pathways that ultimately lead to their conversion to carbon dioxide and water. Fatty acid degradation in bacteria commonly occurs via the β-oxidation cycle, which produces acetyl-CoA for cellular energy and biosynthesis. Various soil and aquatic microorganisms possess the enzymatic machinery to degrade short and branched-chain alcohols and carboxylic acids.

Bioremediation Potential

The inherent biodegradability of this compound and its hydrolysis products suggests a high potential for bioremediation in contaminated environments. This can be achieved through the action of naturally occurring microbial populations or by introducing specific microbial strains with high degradation capabilities.

While specific strains that degrade this compound have not been extensively documented, numerous microorganisms are known to degrade structurally similar compounds, such as other esters and fatty acids. These organisms are promising candidates for the bioremediation of sites contaminated with this compound. The primary enzymes involved in the initial breakdown are esterases, which are produced by a wide range of bacteria and fungi.

Several bacterial genera are well-known for their ability to degrade a variety of organic compounds, including esters.

Pseudomonas : Species within this genus, such as Pseudomonas putida, are known to produce esterases that are active on short-chain esters. These bacteria are metabolically versatile and are often found in contaminated soils and waters, making them excellent candidates for bioremediation.

Rhodococcus : Members of the genus Rhodococcus, like Rhodococcus erythropolis, exhibit broad metabolic diversity and can degrade a wide array of hydrophobic and xenobiotic compounds, including various esters. They are known to produce enzymes that can hydrolyze ester bonds.

Bacillus : Species such as Bacillus subtilis produce esterases that show a preference for triglycerides and esters of short-chain fatty acids. These spore-forming bacteria are robust and can survive in harsh environmental conditions, which is advantageous for bioremediation applications.

The table below summarizes findings on microbial strains that have demonstrated the ability to degrade related ester compounds.

Microbial GenusSpecies (Strain)Related Compound DegradedKey FindingsReference
Pseudomonasputida (JD1)Short-chain estersProduces an esterase with high activity towards short-chain esters. researchgate.net
RhodococcuserythropolisVarious xenobioticsExhibits broad metabolic diversity and produces enzymes for the hydrolysis of hydrophobic compounds. wikipedia.org
Bacillussubtilis (RRL 1789)Short-chain fatty acid estersProduces an esterase with a preference for triacylglycerols and esters of p-nitrophenol with short-chain fatty acids. nih.gov

Future Directions and Research Gaps

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biological production of esters in plants and microorganisms is a complex process, and the specific pathways for many branched-chain esters, including isobutyl 2-methylbutyrate (B1264701), are not fully characterized. The biosynthesis is believed to follow a general route where amino acids serve as primary precursors. Specifically, L-isoleucine is catabolized to form 2-methylbutanoyl-CoA, and L-valine is catabolized to produce isobutyryl-CoA, which can be reduced to isobutanol.

The final and critical step in the biosynthesis is the esterification of the alcohol (isobutanol) with the acyl-CoA (2-methylbutanoyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov A significant research gap exists in identifying and characterizing the specific AATs that exhibit high selectivity and efficiency for isobutanol and 2-methylbutanoyl-CoA.

Future research should focus on:

Enzyme Discovery: Mining the genomes of fruits and microorganisms known for producing branched-chain esters to identify novel AAT genes.

Enzyme Characterization: Expressing candidate AATs in microbial hosts to study their substrate specificity, kinetics, and optimal reaction conditions. AATs often have broad substrate specificity, which can lead to the production of a mixture of esters. nih.gov Understanding the factors that control selectivity is crucial.

Protein Engineering: Modifying the structure of known AATs to enhance their catalytic activity and selectivity for the specific substrates required to produce isobutyl 2-methylbutyrate. nih.gov This could involve altering the substrate-binding channels of the enzyme to favor the desired alcohol and acyl-CoA. nih.gov

Investigation of Stereoisomeric Effects on Biological Activity

Isobutyl 2-methylbutyrate possesses a chiral center at the second carbon of the methylbutyrate moiety, meaning it can exist as two distinct stereoisomers (enantiomers): (R)-isobutyl 2-methylbutyrate and (S)-isobutyl 2-methylbutyrate. Commercially, the compound is often supplied as a racemic mixture, containing equal amounts of both enantiomers. thegoodscentscompany.comnih.gov It is well-documented for other chiral flavor and fragrance compounds that enantiomers can have significantly different sensory properties and biological activities. chemimpex.com For instance, the enantiomers of the related compound ethyl 2-methylbutyrate possess distinct fruity aroma profiles.

A major research gap is the specific sensory characterization of the individual enantiomers of isobutyl 2-methylbutyrate. It is highly probable that one isomer contributes more significantly to the desired aroma profile or that the two isomers have entirely different scent characteristics.

Future research efforts should be directed towards:

Chiral Separation: Developing and optimizing methods, such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC), for the efficient separation of the (R) and (S) enantiomers. mdpi.com

Stereospecific Biosynthesis: Investigating enzymes and biosynthetic pathways that produce the ester in an enantiomerically pure form. For example, studies in apples have shown that the biosynthesis of (S)-2-methylbutyl acetate (B1210297) is derived specifically from L-isoleucine, indicating that biological pathways can be highly stereospecific. acs.org

Table 1: Comparison of Sensory Properties for Enantiomers of Related Esters
CompoundEnantiomerReported Sensory Profile
Methyl 2-methylbutyrate(R)-(-)-methyl 2-methylbutanoateFruity, dairy
(S)-(+)-methyl 2-methylbutanoateFruity, apple, sweet
Ethyl 2-methylbutyrate(R)-(-)-ethyl 2-methylbutanoateFruity, caprylic, with a medical-phenolic note
(S)-(+)-ethyl 2-methylbutanoateFresh fruity, apple-like, ethereal, sweet

Development of Sustainable Production Methods

Traditional chemical synthesis of esters often relies on petrochemical-derived feedstocks and can involve harsh reaction conditions. There is a growing demand for "natural" and sustainably produced flavor and fragrance compounds, which drives research into alternative production methods.

Key research gaps lie in the optimization of biocatalytic and fermentative processes specifically for isobutyl 2-methylbutyrate.

Biocatalysis: This approach uses isolated enzymes, typically lipases, to catalyze the esterification reaction between an alcohol and a carboxylic acid. Lipases such as immobilized Candida antarctica lipase (B570770) B (CALB) are effective for synthesizing various esters, often in solvent-free systems, which enhances the green credentials of the process. researchgate.netresearchgate.netmdpi.com Future research should involve:

Screening a wide range of lipases for high activity and stability in the esterification of isobutanol and 2-methylbutyric acid.

Optimizing reaction parameters such as temperature, substrate molar ratio, water activity, and enzyme loading to maximize yield and productivity.

Investigating enzyme immobilization techniques and reactor configurations (e.g., packed-bed reactors) for continuous production and efficient enzyme reuse. researchgate.net

Fermentative Production: This method aims to produce the target ester directly from simple carbon sources like glucose using engineered microorganisms. This requires the construction of a microbial cell factory capable of producing both the alcohol (isobutanol) and the acid precursor (2-methylbutyric acid or its CoA derivative) and then converting them into the final ester. nih.gov The primary challenges and future research directions include:

Metabolic engineering of microbial hosts (like E. coli or Saccharomyces cerevisiae) to enhance the precursor supply pathways.

Introducing and optimizing the expression of a highly selective AAT to efficiently convert the precursors into isobutyl 2-methylbutyrate. nih.gov

Advanced Analytical Techniques for In Situ Monitoring

The production of isobutyl 2-methylbutyrate, whether through chemical synthesis, biocatalysis, or fermentation, requires careful monitoring to optimize yield and ensure quality. Traditional quality control often relies on offline analysis (e.g., gas chromatography), where samples are withdrawn from the reactor for testing. americanpharmaceuticalreview.com This approach provides delayed results and does not allow for real-time process control.

The development and application of Process Analytical Technology (PAT) for the specific production of isobutyl 2-methylbutyrate is a significant research area. mt.comwikipedia.org PAT involves the use of online or in-line analytical tools to monitor critical process parameters in real-time.

Future research should focus on implementing and validating the following advanced techniques:

In-line Spectroscopy: Using attenuated total reflectance Fourier-transform infrared (ATR-FTIR) or near-infrared (NIR) spectroscopy to directly monitor the concentrations of reactants (isobutanol, 2-methylbutyric acid) and the product (isobutyl 2-methylbutyrate) during biocatalytic reactions. scielo.org.conih.govresearchgate.net This provides real-time kinetic data, enabling precise determination of the reaction endpoint and process optimization.

Real-time Headspace Analysis: For fermentative processes, techniques like Proton Transfer Reaction–Time of Flight–Mass Spectrometry (PTR-ToF-MS) can continuously monitor the concentration of volatile products like isobutyl 2-methylbutyrate in the fermenter's off-gas. fmach.itwiley.com This allows for dynamic control of fermentation conditions to maximize ester production.

Table 2: Comparison of Analytical Techniques for Production Monitoring
TechniqueMonitoring ModeApplicationKey Advantage
Gas Chromatography (GC)OfflineBiocatalysis & FermentationHigh accuracy and separation
ATR-FTIR/NIR SpectroscopyIn-line / OnlineBiocatalysis / Chemical SynthesisReal-time concentration data, no sampling required
Process Mass SpectrometryOnlineBiocatalysis / Chemical SynthesisHigh sensitivity and speed for multiple components
PTR-ToF-MSOnlineFermentationReal-time monitoring of volatile compounds in headspace

Comprehensive Studies on Environmental Transformation and Impact

As with any commercially used chemical, a thorough understanding of the environmental fate of isobutyl 2-methylbutyrate is essential for a complete lifecycle assessment. Currently, available data is often limited to basic safety data sheets, which indicate a lack of comprehensive studies on its persistence, degradation, and ecological impact.

A critical research gap is the lack of specific data on how the compound's branched structure affects its environmental behavior. Studies on other esters have shown that branching in the alcohol or acid moiety can slow the rate of biodegradation compared to linear analogues. researchgate.net Both the "iso" structure of the alcohol part and the "2-methyl" branch of the acid part could contribute to increased persistence.

Future research priorities should include:

Biodegradation Studies: Conducting standardized aerobic and anaerobic biodegradation tests to determine the rate and extent of mineralization. These studies should aim to identify the microbial communities capable of degrading the compound and elucidate the metabolic pathways involved. nih.gov

Abiotic Degradation: Investigating abiotic transformation pathways, such as hydrolysis of the ester bond in different aqueous environments (pH, temperature) to form isobutanol and 2-methylbutyric acid.

Ecotoxicity Assessment: Performing comprehensive ecotoxicological studies on representative aquatic and terrestrial organisms to determine the potential impact of the parent compound and its primary degradation products on the environment.

Atmospheric Fate: Modeling and studying the potential for volatilization and subsequent atmospheric reactions, such as photo-oxidation, which determine its atmospheric lifetime.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Iso-Butyl-2-Methylbutyrate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 2-methylbutyric acid with isobutanol, catalyzed by acids (e.g., H₂SO₄) or enzymatic agents. Reaction conditions such as temperature (80–120°C), molar ratios (acid:alcohol = 1:1.5), and catalyst loading (0.5–2% w/w) critically affect yield. Reflux setups with Dean-Stark traps improve water removal, shifting equilibrium toward ester formation. Yield optimization can be guided by factorial design experiments to evaluate variable interactions (e.g., temperature vs. catalyst type) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound’s structural purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using reference databases (e.g., PubChem ) and compare with predicted shifts via computational tools (e.g., ACD/Labs). Impurities like unreacted alcohol or acid appear as distinct signals (e.g., δ 1.0–1.5 ppm for residual isobutanol).
  • IR Spectroscopy : Monitor ester carbonyl stretches (~1740 cm⁻¹) and absence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
  • GC-MS : Quantify purity by integrating ester peaks against internal standards.

Q. What thermodynamic properties (e.g., boiling point, vapor pressure) are critical for handling this compound in experimental workflows?

  • Methodological Answer : Key properties include:

  • Boiling Point : Reported values vary (e.g., 160–165°C), necessitating controlled distillation setups. Discrepancies may arise from impurities or measurement methods (e.g., dynamic vs. static techniques) .
  • Vapor Pressure : Use Antoine equation parameters to predict volatility at lab temperatures. Experimental validation via manometric methods ensures safe handling in closed systems.

Advanced Research Questions

Q. How can factorial design experiments optimize the catalytic efficiency of lipases in this compound synthesis?

  • Methodological Answer : A 2³ factorial design evaluates variables: enzyme concentration (0.5–2.0% w/w), solvent polarity (log P 1.5–3.5), and temperature (30–50°C). Response surface methodology (RSM) identifies optimal conditions for maximum conversion. For example, Candida antarctica lipase B shows higher activity in hydrophobic solvents (log P > 2) at 40°C .

Q. How do computational chemistry models (e.g., DFT) predict the reactivity of this compound in esterification reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and activation energies. For acid-catalyzed esterification, protonation of the carboxylic acid increases electrophilicity, while steric hindrance from the isobutyl group slows nucleophilic attack. Computational results align with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. What gaps exist in the current understanding of this compound’s role in flavor chemistry, and how can interdisciplinary approaches address them?

  • Methodological Answer : Limited data on its olfactory thresholds and receptor-binding specificity (e.g., OR5AN1 activation) warrant sensory studies. Combine gas chromatography-olfactometry (GC-O) with molecular docking simulations to map structure-odor relationships. Cross-disciplinary collaboration with sensory science and molecular biology is essential .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound across studies?

  • Methodological Answer : Systematic replication under controlled conditions (e.g., ASTM distillation methods) reduces variability. Meta-analysis of literature data identifies outliers caused by impurities or instrumental drift. Advanced purity assessment (e.g., HS-GC for trace solvents) clarifies discrepancies .

Methodological Framework Integration

  • Theoretical Linkage : Connect synthesis mechanisms to Brønsted acid theory or enzyme kinetics models .
  • Data Analysis : Use CRDC subclass RDF2050108 (process control) to design dynamic simulations for scale-up .
  • Research Proposals : Prioritize gaps identified via literature reviews (e.g., unexplored bioactivity) and align with funding priorities in green chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.